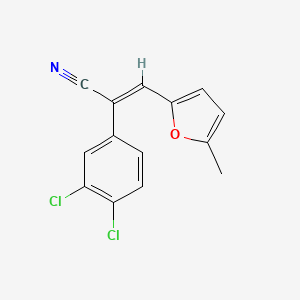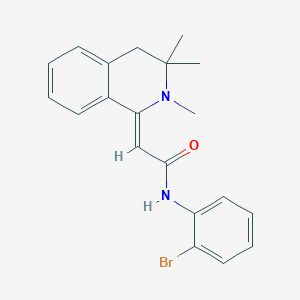
2-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylonitrile
説明
Synthesis Analysis
The synthesis of furan derivatives, including compounds similar to 2-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylonitrile, involves strategic steps to incorporate furan rings with specific substituents. Studies by Hirao et al. (1973) and Kato et al. (1972) demonstrate methodologies for synthesizing furan compounds, emphasizing the role of steric configurations and functional derivatives in the synthesis process. These works detail the use of bromination and treatment with acid chlorides to achieve desired furan derivatives, laying foundational knowledge for synthesizing complex furan-based acrylonitriles (Hirao, Kato, & Kozakura, 1973) (Kato, Kuboyama, & Hirao, 1972).
Molecular Structure Analysis
The molecular structure of furan compounds, including the target molecule, is characterized by the presence of a furan ring—a five-membered aromatic ring with oxygen. The structural analysis is crucial for understanding the chemical behavior of these compounds. Shinkre et al. (2008) provide insights into the crystal structures of furan acrylonitriles, revealing how substituents affect the molecular geometry and steric configurations. These structural details are essential for predicting the reactivity and interactions of such molecules (Shinkre et al., 2008).
Chemical Reactions and Properties
Furan compounds undergo various chemical reactions, demonstrating a range of properties due to their unique structures. Maruyama, Fujiwara, and Taniguchi (1981) explored the reactions of 2-methylfuran with methyl acrylate, highlighting the formation of complex products and showcasing the reactivity of furan derivatives in synthetic chemistry. Such studies illuminate the pathways through which furan acrylonitriles react with other chemical entities, forming new compounds with distinctive properties (Maruyama, Fujiwara, & Taniguchi, 1981).
Physical Properties Analysis
The physical properties of furan compounds like 2-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylonitrile are influenced by their molecular structure. These properties include solubility, boiling and melting points, and stability under various conditions. While specific data on this compound may not be readily available, the general principles governing the physical properties of furan derivatives provide a basis for understanding how such molecules behave in different environments.
Chemical Properties Analysis
The chemical properties of furan acrylonitriles are marked by their reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions. The electron-rich furan ring makes these compounds susceptible to electrophilic aromatic substitution, while the acrylonitrile group can engage in nucleophilic addition reactions. The synthesis and reactions detailed by Pevzner (2016) and others shed light on the versatile chemistry of furan derivatives, offering a glimpse into the reactivity and functional group transformations typical for these molecules (Pevzner, 2016).
特性
IUPAC Name |
(E)-2-(3,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO/c1-9-2-4-12(18-9)6-11(8-17)10-3-5-13(15)14(16)7-10/h2-7H,1H3/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVPDRPWDYYCHQ-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-butyl-5-oxo-N-{2-[(propylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B4542407.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4542414.png)
![N-(2-(2-furyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4542420.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4542425.png)

![4-(2-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-6-phenylnicotinonitrile](/img/structure/B4542427.png)

![4-{[(2,3-dimethylphenyl)amino]methyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4542438.png)
![ethyl 4-({[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4542460.png)
![ethyl 1-[5-(2-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B4542467.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4542469.png)

![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B4542512.png)
![2-(2-nitrophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4542519.png)